molecular formula C13H15N3O3S B6558161 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040655-25-1

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558161
CAS No.: 1040655-25-1
M. Wt: 293.34 g/mol
InChI Key: KSWHASBFWONAHG-UHFFFAOYSA-N
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Description

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound characterized by the presence of a thiazole ring, an acetamide group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where 2,5-dimethoxyaniline reacts with the thiazole intermediate.

    Acetamide Formation: The final step involves the acylation of the amino group on the thiazole ring with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active compound due to its structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethoxyphenyl)amino]-n,n-diethylpropanamide
  • 2-methoxyphenyl isocyanate
  • 2,6-dimethoxyanilino(oxo)acetic acid

Uniqueness

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide is unique due to the presence of both the thiazole ring and the dimethoxyphenyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-9-3-4-11(19-2)10(6-9)16-13-15-8(7-20-13)5-12(14)17/h3-4,6-7H,5H2,1-2H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWHASBFWONAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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